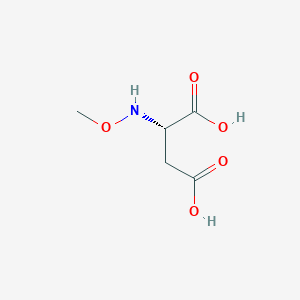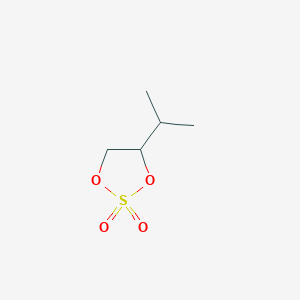
N-(5,7-Diphenyl-4,7-dihydro-1,2,4-triazolo(1,5-a)pyrimidin-2-yl)succinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,7-Diphenyl-4,7-dihydro-1,2,4-triazolo(1,5-a)pyrimidin-2-yl)succinimide, abbreviated as DPTSP, is a novel chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DPTSP is a triazolopyrimidine derivative that has been synthesized through a multi-step process involving the reaction of various reagents.
Mécanisme D'action
The mechanism of action of DPTSP involves its interaction with the catalytic site of PTPs. Specifically, DPTSP binds to the active site of PTPs and inhibits their activity by preventing the dephosphorylation of tyrosine residues on target proteins. This results in the modulation of various cellular processes that are regulated by PTP activity.
Effets Biochimiques Et Physiologiques
DPTSP has been shown to have various biochemical and physiological effects in vitro. Specifically, DPTSP has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. Additionally, DPTSP has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DPTSP in lab experiments is its ability to selectively inhibit PTP activity. This allows researchers to study the role of PTPs in various cellular processes without the confounding effects of other signaling pathways. Additionally, DPTSP has been shown to have low toxicity and high selectivity for PTPs, making it an ideal candidate for further research.
However, there are also some limitations associated with the use of DPTSP in lab experiments. Specifically, DPTSP has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, the long-term effects of DPTSP on cellular processes are not well understood, and further research is needed to fully elucidate its mechanism of action.
Orientations Futures
There are several potential future directions for research on DPTSP. One area of interest is the development of DPTSP derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the long-term effects of DPTSP on cellular processes and to identify potential therapeutic applications for this compound. Finally, the role of PTPs in various disease states, including cancer and autoimmune disorders, is an area of active research that may benefit from the use of DPTSP as a research tool.
Méthodes De Synthèse
The synthesis of DPTSP involves a multi-step process that begins with the reaction of 4,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylic acid with phenyl hydrazine to form 5-phenyl-4,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrazide. This intermediate product is then reacted with ethyl acetoacetate to form 5-phenyl-4,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester. The final step involves the reaction of this intermediate product with succinic anhydride to form DPTSP.
Applications De Recherche Scientifique
DPTSP has potential applications in scientific research due to its ability to modulate the activity of certain proteins and enzymes. Specifically, DPTSP has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in the regulation of cellular signaling pathways. By inhibiting PTP activity, DPTSP may be able to modulate various cellular processes, including cell growth, differentiation, and apoptosis.
Propriétés
Numéro CAS |
171668-01-2 |
|---|---|
Nom du produit |
N-(5,7-Diphenyl-4,7-dihydro-1,2,4-triazolo(1,5-a)pyrimidin-2-yl)succinimide |
Formule moléculaire |
C21H17N5O2 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
1-(5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H17N5O2/c27-18-11-12-19(28)25(18)21-23-20-22-16(14-7-3-1-4-8-14)13-17(26(20)24-21)15-9-5-2-6-10-15/h1-10,13,17H,11-12H2,(H,22,23,24) |
Clé InChI |
DSNUKTQGSQVKBT-UHFFFAOYSA-N |
SMILES isomérique |
C1CC(=O)N(C1=O)C2=NC3=NC(=CC(N3N2)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
C1CC(=O)N(C1=O)C2=NN3C(C=C(NC3=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1CC(=O)N(C1=O)C2=NN3C(C=C(NC3=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Synonymes |
1-(2,4-diphenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-yl)pyr rolidine-2,5-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(2R)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium](/img/structure/B68778.png)
![2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic Acid](/img/structure/B68779.png)






